

An In-depth Technical Guide to 4-Aminopentan-2-one Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminopentan-2-one

Cat. No.: B096834

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **4-Aminopentan-2-one** hydrochloride. The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this compound.

Core Properties

4-Aminopentan-2-one hydrochloride is the salt form of the beta-aminoketone, **4-aminopentan-2-one**. The hydrochloride salt is generally more stable and easier to handle than the free base.^[1]

Chemical and Physical Properties

A summary of the key quantitative data for **4-Aminopentan-2-one** and its hydrochloride salt is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.

Property	Value	Source
Molecular Formula	C ₅ H ₁₂ ClNO	
Molecular Weight	137.61 g/mol	
CAS Number	18920-74-6	
Melting Point	129 °C	
IUPAC Name	4-aminopentan-2-one hydrochloride	[2]
SMILES	CC(CC(=O)C)N.Cl	
InChI Key	IWMBJCDJMBTWMV-UHFFFAOYSA-N	[2]

Table 1: Physicochemical Properties of **4-Aminopentan-2-one** Hydrochloride

For the free base, **4-aminopentan-2-one**, the following computed properties are available:

Property	Value	Source
Molecular Formula	C ₅ H ₁₁ NO	[3]
Molecular Weight	101.15 g/mol	[3]
CAS Number	19010-87-8	[3]
Topological Polar Surface Area	43.1 Å ²	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]
XLogP3-AA	-0.6	[3]

Table 2: Computed Properties of **4-Aminopentan-2-one** (Free Base)

Synthesis and Purification

The synthesis of beta-aminoketones such as **4-aminopentan-2-one** is most commonly achieved through the Mannich reaction.^{[4][5]} This three-component condensation reaction involves an enolizable ketone, an aldehyde (often formaldehyde), and a primary or secondary amine.^[4] The reaction proceeds via the formation of an iminium ion, which then reacts with the enol form of the ketone.^[5]

Experimental Protocol: Synthesis via Mannich Reaction (General)

While a specific protocol for **4-aminopentan-2-one** hydrochloride is not readily available in the surveyed literature, a general procedure based on the Mannich reaction can be outlined. This would typically involve the reaction of acetone (the enolizable ketone), formaldehyde, and ammonia or an ammonia equivalent. The resulting free base would then be converted to the hydrochloride salt.

Materials:

- Acetone
- Formaldehyde (or paraformaldehyde)
- Ammonium chloride
- Hydrochloric acid
- Suitable solvent (e.g., ethanol, water)
- Diethyl ether or other non-polar solvent for washing/precipitation

Procedure:

- A mixture of the enolizable ketone (acetone) and the amine hydrochloride (ammonium chloride) is prepared in a suitable solvent.
- The non-enolizable aldehyde (formaldehyde) is added to the reaction mixture.

- The reaction is stirred, often with heating, for a period of time to allow for the formation of the Mannich base.
- Upon completion, the reaction mixture is worked up. This may involve neutralization, extraction, and subsequent acidification with hydrochloric acid to precipitate the hydrochloride salt.
- The crude hydrochloride salt is collected by filtration.

The logical workflow for a typical Mannich reaction is depicted below.

[Click to download full resolution via product page](#)

General workflow for the synthesis of an aminoketone hydrochloride via the Mannich reaction.

Experimental Protocol: Purification

Purification of aminoketone hydrochloride salts is typically achieved through recrystallization. The choice of solvent is critical; a solvent in which the salt is soluble at elevated temperatures but poorly soluble at room temperature or below is ideal.

General Procedure for Recrystallization:

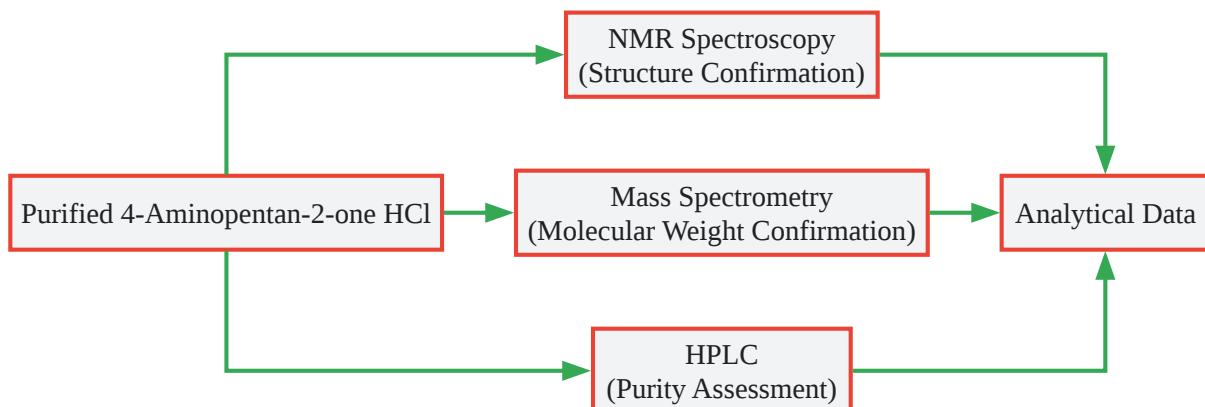
- The crude **4-aminopentan-2-one** hydrochloride is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).
- The hot solution may be filtered to remove any insoluble impurities.
- The filtrate is allowed to cool slowly to induce crystallization.
- The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Methods

The characterization and purity assessment of **4-aminopentan-2-one** hydrochloride would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For **4-aminopentan-2-one** hydrochloride, both ^1H and ^{13}C NMR would be employed. While specific spectral data for this compound is not available in the public domain, predicted chemical shifts can be inferred from the structure and data for similar compounds. For instance, ^{13}C NMR data is available for the closely related 4-aminobutan-2-one hydrochloride.[6]


Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would also provide structural information. For the free base, **4-aminopentan-2-one**, the exact mass is calculated to be 101.084063974 Da.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical compounds and research chemicals. A reversed-phase HPLC method would likely be suitable for **4-aminopentan-2-one** hydrochloride, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

The general workflow for the analysis of the final product is illustrated below.

[Click to download full resolution via product page](#)

General analytical workflow for the characterization of **4-Aminopentan-2-one** hydrochloride.

Biological Activity

Specific biological activity data for **4-aminopentan-2-one** hydrochloride is not extensively reported in the available literature. However, the broader class of aminoketones and their derivatives, such as amino alcohols, are known to exhibit a range of biological activities. For example, derivatives of the related compound 4-aminopentan-2-ol have been investigated for potential antimicrobial and antioxidant properties.^[7] Some studies on related amino alcohols suggest they may act as ligands for metal catalysts and are used as building blocks in the synthesis of biologically active molecules.^[8] Given its structural features, **4-aminopentan-2-one** hydrochloride could be a valuable starting material or intermediate in the synthesis of novel therapeutic agents. Further research is required to elucidate its specific biological effects and any potential involvement in signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2S,4R)-4-aminopentan-2-ol hydrochloride | Benchchem [benchchem.com]
- 2. (R)-4-Aminopentan-2-one hydrochloride CAS#: 1315051-86-5 [chemicalbook.com]
- 3. 4-Aminopentan-2-one | C5H11NO | CID 4861314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. adichemistry.com [adichemistry.com]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Buy 4-Aminopentan-2-ol | 13325-12-7 [smolecule.com]
- 8. 4-Aminopentan-2-ol | 13325-12-7 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Aminopentan-2-one Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096834#4-aminopentan-2-one-hydrochloride-salt-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com